3-(2-Bromophenyl)propionic acid
Overview
Description
3-(2-Bromophenyl)propionic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243189. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Propionic Acid Extraction : A study by Keshav et al. (2009) focused on the extraction of propionic acid, an important carboxylic acid in chemical industries, using reactive extraction methods. This research is significant for the recovery of propionic acid from aqueous waste streams and fermentation broth, highlighting the relevance in the chemical industry (Keshav, Wasewar, Chand, & Uslu, 2009).
Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including some related to 3-(2-Bromophenyl)propionic acid, from the red alga Rhodomela confervoides. These compounds were tested for activity against human cancer cell lines and microorganisms, although they were found to be inactive. This study demonstrates the potential for discovering new compounds with biological activity from natural sources (Zhao et al., 2004).
Crystal Structure Analysis : Larsen and Marthi (1995) conducted a study on the crystal structures of racemic halogen-substituted 3-hydroxy-3-phenylpropionic acids, including a bromo-substituted analogue. This research contributes to our understanding of the structural properties of such compounds, which is vital for their application in various scientific fields (Larsen & Marthi, 1995).
Synthetic Applications : Christiansen, Due-Hansen, and Ulven (2010) developed a protocol for the coupling of aryl bromides and iodides to terminal alkynes, using 3-(4-bromophenyl)propionic acid in their study. This research provides a valuable contribution to the field of organic synthesis, particularly in the synthesis of free fatty acid receptor ligands (Christiansen, Due-Hansen, & Ulven, 2010).
Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) reviewed the microbial fermentation process for producing propionic acid, an important carboxylic acid used in various industries. The review details the metabolic pathways involved and discusses the challenges and opportunities in biological propionate production (Gonzalez-Garcia, McCubbin, Navone, Stowers, Nielsen, & Marcellin, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of various other compounds , suggesting that it may interact with a wide range of molecular targets.
Mode of Action
It’s known to be used in the synthesis of other compounds , implying that it may undergo various chemical reactions to interact with its targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.82 and 2.56 , which may influence its distribution within the body.
Result of Action
Given its use in the synthesis of other compounds , it’s likely that its effects are largely dependent on the specific context of its use.
Biochemical Analysis
Biochemical Properties
It is known that propionic acid derivatives can influence various biochemical reactions . For instance, they can affect the metabolism of short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions in the body
Cellular Effects
It is known that propionic acid can cause a significant increase in the proportion of yeast cells in G1 and a significant decrease in the proportion of cells in G2, suggesting that propionic acid causes a cell cycle arrest in yeast
Molecular Mechanism
It is known that propionic acid derivatives can affect the metabolism of short-chain fatty acids (SCFAs), which are key to maintaining energy balance and normal physiological functions in the body
Properties
IUPAC Name |
3-(2-bromophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOACQJFIGWNQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311434 | |
Record name | 3-(2-Bromophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15115-58-9 | |
Record name | 15115-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243189 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Bromophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Bromophenyl)propionic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective synthesis of (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives?
A: Enantioselective synthesis is crucial in pharmaceutical and fine chemical industries because different enantiomers of a molecule can exhibit distinct biological activities. The development of efficient methods for the synthesis of enantiomerically pure compounds, like the (S)-2-amino-3-(2′-bromophenyl)propionic acid derivatives described in the research [], is essential for producing safer and more effective drugs and other biologically active compounds.
Q2: The research mentions using a "modified chiral auxiliary." What is a chiral auxiliary, and why was it modified in this case?
A: A chiral auxiliary is a temporary chiral directing group attached to an achiral molecule to control the stereochemical outcome of a reaction. Once the desired stereochemistry is achieved, the chiral auxiliary is removed. [] The researchers modified the standard chiral auxiliary, (S)-2-N-[N’-(2-fluorobenzylprolyl)amino] benzophenone, to potentially improve the enantioselectivity of the reaction or to simplify the synthesis process. Further details on the modifications and their specific effects would require examining the complete research paper.
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